1-(Aminomethyl)cyclobutan-1-carbonsäure-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

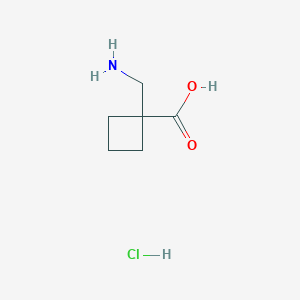

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Polypeptiden

Diese Verbindung ist maßgeblich an der Synthese von Polypeptiden beteiligt. Sie dient als Baustein, der Aminosäuren aktivieren kann und so die Bildung von Peptidbindungen ermöglicht. Dieser Prozess ist entscheidend für die Erzeugung von Sequenzen, die natürliche Polypeptidketten nachahmen, die für die Untersuchung von Proteinfunktionen und -interaktionen unerlässlich sind .

Pharmazeutische Zwischenprodukte

Die Verbindung wird in der pharmazeutischen Synthese weit verbreitet eingesetzt, um Zwischenprodukte zu erzeugen. Diese Zwischenprodukte werden häufig zur Entwicklung von Arzneimittelmolekülen verwendet, die Aminosäurereste enthalten, und spielen eine wichtige Rolle bei der Entwicklung und Produktion neuer Therapeutika .

Peptidbindungsbildung

Aufgrund ihrer Struktur wird 1-(Aminomethyl)cyclobutan-1-carbonsäure-Hydrochlorid zur Aktivierung von Aminosäuren für die Peptidbindungsbildung verwendet. Dies ist ein grundlegender Schritt bei der Herstellung von Peptiden und Proteinen für verschiedene Forschungs- und Industrieanwendungen .

Aufbau biologisch aktiver Moleküle

Forscher verwenden diese Verbindung, um die Skelettstruktur biologisch aktiver Moleküle zu konstruieren. Diese Anwendung ist besonders wichtig im Bereich der pharmazeutischen Chemie, wo die Herstellung komplexer Moleküle mit potenzieller biologischer Aktivität ein vorrangiges Ziel ist .

Arzneimittelmolekülsynthese

Die Fähigkeit der Verbindung, in Arzneimittelmoleküle integriert zu werden, macht sie zu einem wertvollen Gut im Arzneimittel-Design. Sie ist besonders nützlich bei der Synthese von Arzneimittelmolekülen, die darauf abzielen, die Eigenschaften von Aminosäuren zu integrieren oder nachzuahmen .

Antagonismus des Rezeptors für erregende Aminosäuren

Sie wurde synthetisiert und auf ihr Potenzial als Antagonist an Rezeptorstellen für erregende Aminosäuren untersucht. Diese Anwendung ist bedeutsam für die Entwicklung von Behandlungen für neurologische Störungen und Erkrankungen, die mit der exzitatorischen Neurotransmission zusammenhängen .

Antiepileptische Aktivität

Die Verbindung wurde auf ihre antiepileptische Aktivität untersucht. Durch die Modulation von Neurotransmittersystemen kann sie zur Entwicklung neuer antiepileptischer Medikamente beitragen und so Hoffnung auf eine bessere Behandlung von Krampfanfällen bieten .

Peptidsynthese in Lösungsphase

Schließlich findet sie Verwendung in der Peptidsynthese in Lösungsphase. Diese Methode wird bevorzugt für die Herstellung kleiner Mengen an Peptiden mit hoher Reinheit, die in Forschungsumgebungen häufig für Struktur- und Funktionsanalysen benötigt werden .

Wirkmechanismus

Target of Action

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is primarily used in the synthesis of polypeptides . It is used to activate amino acids, allowing them to form peptide bonds . This makes it a crucial component in the construction of biologically active molecules .

Mode of Action

The compound interacts with its targets, the amino acids, by activating them . This activation allows the amino acids to form peptide bonds, which are essential in the creation of polypeptides . The resulting changes include the formation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polypeptides . By activating amino acids and enabling them to form peptide bonds, the compound plays a crucial role in the construction of peptide chains . The downstream effects include the creation of complex organic molecules, particularly those containing amino acid residues .

Pharmacokinetics

It’s worth noting that the compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific context of its use.

Result of Action

The primary result of the action of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is the synthesis of polypeptides . It enables the formation of peptide bonds, leading to the creation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues . These molecules play a crucial role in various biological processes.

Biochemische Analyse

Biochemical Properties

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of polypeptides and drug intermediates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, affecting signal transmission in the central nervous system . The interaction with the NMDA receptor highlights its importance in modulating neurotransmission and synaptic plasticity.

Cellular Effects

The effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting as an analog of glycine at the NMDA receptor site, it affects the signal transmission in the central nervous system, which can lead to changes in neuronal activity and plasticity . This compound’s impact on gene expression and cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

At the molecular level, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist at the NMDA receptor glycine site, influencing the receptor’s activity and modulating neurotransmission . This compound’s ability to interact with the NMDA receptor and affect signal transmission is a key aspect of its mechanism of action. Additionally, it may influence enzyme activity, either by inhibition or activation, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can change over time. The compound is known for its good chemical stability, which ensures consistent results in experiments . Its long-term effects on cellular function, stability, and degradation need to be carefully monitored in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmission and synaptic plasticity. At higher doses, there could be potential toxic or adverse effects, which need to be carefully evaluated . Understanding the dosage thresholds and their impact on animal models is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of polypeptides and drug intermediates, contributing to the construction of biologically active molecules . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, highlighting its importance in biochemical research and medicinal chemistry.

Transport and Distribution

Within cells and tissues, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical experiments and therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in research.

Eigenschaften

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRNWHSNQWOUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.